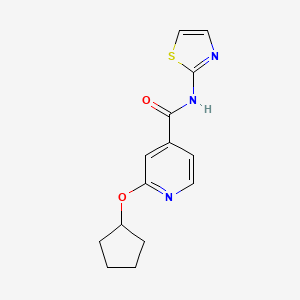

2-(cyclopentyloxy)-N-(thiazol-2-yl)isonicotinamide

Description

Properties

IUPAC Name |

2-cyclopentyloxy-N-(1,3-thiazol-2-yl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S/c18-13(17-14-16-7-8-20-14)10-5-6-15-12(9-10)19-11-3-1-2-4-11/h5-9,11H,1-4H2,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCJRAAFMNJGOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=NC=CC(=C2)C(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentyloxy)-N-(thiazol-2-yl)isonicotinamide typically involves the following steps:

Formation of the thiazol-2-yl intermediate: This can be achieved through the reaction of thioamides with α-haloketones under basic conditions.

Cyclopentyloxy group introduction: The cyclopentyloxy group can be introduced via nucleophilic substitution reactions using cyclopentanol and appropriate leaving groups.

Coupling with isonicotinamide: The final step involves coupling the thiazol-2-yl intermediate with isonicotinamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentyloxy)-N-(thiazol-2-yl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The cyclopentyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of isonicotinamide exhibit significant antimicrobial properties. For instance, studies have shown that certain isonicotinamide derivatives can inhibit the growth of various bacterial strains. The thiazole moiety in 2-(cyclopentyloxy)-N-(thiazol-2-yl)isonicotinamide enhances its effectiveness against resistant strains of bacteria, making it a candidate for further investigation in antibiotic development.

Anticancer Potential

The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For example, compounds with similar structures have been shown to inhibit cancer cell proliferation and metastasis, indicating a promising avenue for cancer therapy.

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including autoimmune disorders. Research indicates that isonicotinamide derivatives can modulate inflammatory responses. The application of 2-(cyclopentyloxy)-N-(thiazol-2-yl)isonicotinamide in models of inflammation has demonstrated potential in reducing markers of inflammation and providing symptomatic relief.

Data Tables

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of isonicotinamide derivatives found that 2-(cyclopentyloxy)-N-(thiazol-2-yl)isonicotinamide exhibited potent activity against Staphylococcus aureus and Escherichia coli. The study utilized a series of agar diffusion tests to assess the minimum inhibitory concentration (MIC), revealing significant promise for this compound as an alternative antibiotic.

Case Study 2: Cancer Cell Line Studies

In vitro studies using human cancer cell lines demonstrated that treatment with 2-(cyclopentyloxy)-N-(thiazol-2-yl)isonicotinamide resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound may target specific pathways involved in cell survival.

Case Study 3: Inflammation Model

In a preclinical model of arthritis, administration of 2-(cyclopentyloxy)-N-(thiazol-2-yl)isonicotinamide led to a significant reduction in joint swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells, supporting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 2-(cyclopentyloxy)-N-(thiazol-2-yl)isonicotinamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

Note: Data for the target compound are unavailable in the provided evidence. The table highlights analogs with shared structural motifs.

Fluorinated analogs like TOZ3 and TOZ6 () exhibit distinct electronic profiles due to fluorine’s electronegativity, which could enhance metabolic stability relative to the target’s ether group .

Biological Activity

2-(Cyclopentyloxy)-N-(thiazol-2-yl)isonicotinamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a cyclopentyloxy group, a thiazole moiety, and an isonicotinamide structure. The synthesis typically involves the formation of the thiazol-2-yl intermediate through reactions involving thioamides and α-haloketones, followed by nucleophilic substitution to introduce the cyclopentyloxy group and amide bond formation with isonicotinamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .

Antimicrobial Properties

Research indicates that compounds similar to 2-(cyclopentyloxy)-N-(thiazol-2-yl)isonicotinamide exhibit significant antimicrobial activities. The thiazole ring is known for its ability to interfere with bacterial cell wall synthesis, making it a target for antibiotic development .

Anticancer Activity

The compound's potential as an anticancer agent has been explored, particularly in relation to its ability to modulate specific molecular targets involved in cancer cell proliferation. Studies suggest that it may inhibit certain kinases or interact with DNA, leading to apoptosis in cancer cells .

Glucose Homeostasis Regulation

A notable study highlighted its role as a glucokinase (GK) activator, which is crucial in maintaining glucose homeostasis. Chronic treatment with related thiazol-2-yl compounds showed promise in managing type 2 diabetes mellitus (T2DM) without inducing hypoglycemia, suggesting a favorable safety profile .

The biological activity of 2-(cyclopentyloxy)-N-(thiazol-2-yl)isonicotinamide is attributed to its interaction with various biological targets:

- Enzyme Modulation : The compound may bind to enzymes such as glucokinase, enhancing their activity while minimizing risks associated with overactivation .

- Non-Covalent Interactions : Its structural features allow it to engage in hydrogen bonding and π-π stacking interactions with target proteins, influencing their function .

Case Studies

Q & A

Basic Question: What are the established synthesis routes for 2-(cyclopentyloxy)-N-(thiazol-2-yl)isonicotinamide, and which analytical techniques are critical for confirming its structural integrity?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring and subsequent acylation or substitution reactions. For example, cyclopentyloxy groups can be introduced via nucleophilic substitution under reflux conditions using polar aprotic solvents like DMF or THF . Key analytical techniques include:

- NMR spectroscopy (1H/13C) to verify substituent positions and purity .

- High-Performance Liquid Chromatography (HPLC) for assessing purity (>95% is standard for preclinical studies) .

- Mass spectrometry (MS) to confirm molecular weight and fragmentation patterns .

Basic Question: What in vitro assays are most relevant for preliminary evaluation of its biological activity?

Methodological Answer:

- Kinase inhibition assays : Target-specific screens (e.g., EGFR or JAK-STAT pathways) using fluorescence-based ADP-Glo™ kits .

- Cytotoxicity profiling : MTT or CellTiter-Glo® assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

- Anti-inflammatory activity : COX-2 inhibition assays using ELISA kits to measure prostaglandin E2 levels .

Advanced Question: How can researchers optimize reaction conditions to maximize yield and selectivity in cyclopentyloxy group introduction?

Methodological Answer:

- Solvent selection : Use DMF or THF for improved solubility of bulky cyclopentyl reagents .

- Catalyst screening : Test bases like K2CO3 or DBU to enhance nucleophilic substitution efficiency .

- Computational pre-screening : Employ density functional theory (DFT) to predict transition-state energetics and guide condition selection .

Advanced Question: What strategies are effective for structure-activity relationship (SAR) studies targeting improved metabolic stability?

Methodological Answer:

- Bioisosteric replacement : Substitute the cyclopentyloxy group with tetrahydropyran or adamantane to assess metabolic resistance .

- Proteolytic stability assays : Incubate compounds with liver microsomes and quantify degradation via LC-MS .

- Molecular dynamics simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots .

Advanced Question: How should researchers address contradictory data between in vitro and in vivo efficacy studies?

Methodological Answer:

- Pharmacokinetic (PK) profiling : Measure bioavailability, half-life, and tissue distribution to identify absorption barriers .

- Metabolite identification : Use UPLC-QTOF-MS to detect active/inactive metabolites that may explain discrepancies .

- Dose-response recalibration : Adjust dosing regimens in animal models to align with in vitro IC50 values .

Advanced Question: What computational tools are recommended for predicting target binding affinity and off-target risks?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with primary targets (e.g., kinases) .

- Off-target profiling : Employ SwissTargetPrediction or ChEMBL databases to assess polypharmacology risks .

- Free-energy perturbation (FEP) : Calculate binding energy differences for analogs to prioritize synthetic efforts .

Advanced Question: What formulation strategies improve aqueous solubility without compromising stability?

Methodological Answer:

- Co-solvent systems : Test PEG-400 or cyclodextrin-based formulations for enhanced solubility .

- Solid dispersion techniques : Use spray-drying with HPMCAS to create amorphous forms .

- pH adjustment : Evaluate solubility in buffered solutions (pH 1.2–7.4) to mimic physiological conditions .

Advanced Question: How can researchers validate compound stability under long-term storage conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then monitor degradation via HPLC .

- Accelerated stability testing : Store samples at 25°C/60% RH for 6 months and compare to initial purity data .

- X-ray crystallography : Confirm crystallinity post-storage to detect polymorphic transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.